3-(Trifluoromethylthio)aniline
Description
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENPAKQJZNDKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073171 | |
| Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-68-6 | |
| Record name | 3-[(Trifluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Trifluoromethyl)thio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(trifluoromethyl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
A modern and efficient approach to prepare trifluoromethylthio-substituted anilines involves the direct trifluoromethylthiolation of aromatic amines or arenes using electrophilic trifluoromethylthiolating reagents. One such reagent is N-trifluoromethylthiosaccharin , which can be catalytically activated by Lewis acids such as iron(III) chloride in the presence of diphenyl selenide as a co-catalyst.
Reaction Conditions and Yields
- The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 40 °C).
- Reaction times range from 4 to 22 hours depending on substrate substitution.
- Purification is achieved by flash column chromatography.
- Yields for trifluoromethylthiolated anilines, including meta-substituted derivatives, are reported in the range of 63–70%.
Example Data
| Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 2-Cyanoaniline | FeCl3 (2.5), Diphenyl selenide (2.5) | RT | 22 | 70 | N-(Trifluoromethylthio)-2-cyanoaniline, white solid, mp 88–90 °C |
| 3,4-Methylenedioxyphenol derivative | FeCl3 (5), Diphenyl selenide (5) | RT to 40 | 20 | 63 | 3,4-Methylenedioxy-6-(trifluoromethylthio)phenol |
This method is notable for its mild conditions and relatively high selectivity for trifluoromethylthiolation on aromatic amines.
Multi-Step Synthesis via Halogenated Intermediates and Nitration/Reduction
Method Overview
A classical synthetic route to trifluoromethylthioanilines involves:
- Starting from halogenated trifluoromethylbenzenes (e.g., 1-chloro-2-trifluoromethylbenzene).
- Nitration to introduce a nitro group at the desired position.
- Reduction of the nitro group to an amine.
- Optional salt formation for stability (e.g., hydrochloride salt).
Reaction Details
- Nitration is performed using concentrated nitric acid and sulfuric acid under controlled heating (~3.5 hours).
- Reduction is typically catalytic hydrogenation using Pd-C in methanol at room temperature for about 8 hours.
- The final amine hydrochloride salt is obtained by treatment with HCl gas.
Advantages
- This method allows regioselective introduction of the amino group meta to the trifluoromethyl substituent.
- The process is scalable and suitable for industrial production.
Example Data Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4, chloro-2-trifluoromethylbenzene | Heat, 3.5 h | 3.5 h | High | Chloro-4-nitro-2-trifluoromethylbenzene |
| Reduction | Pd-C, MeOH, H2 | RT | 8 h | High | Chloro-4-amino-3-trifluoromethylbenzene |
| Salt formation | HCl gas | RT | - | Quantitative | 4-Chloro-3-trifluoromethylaniline hydrochloride |
This method is well-documented in patent literature and provides a robust route to trifluoromethylthioanilines with good purity and yield.
Organocatalytic and Sulfonothioate-Based Methods
Method Overview
Another approach involves the synthesis of trifluoromethylthioanilines via organocatalytic reactions using sulfonothioate intermediates. For example, the preparation of N-[(trifluoromethyl)sulfanyl]aniline derivatives can be achieved by reacting aniline with trifluoromethyl sulfonothioate reagents under controlled low temperatures (-20 °C) in the presence of bases such as diisopropylethylamine.
Reaction Conditions
- The reaction is conducted under inert atmosphere (argon).
- Temperature control is critical to maintain selectivity and avoid side reactions.
- The product is isolated by removal of solvent under vacuum and purified by flash chromatography.
Advantages
- This method allows for the introduction of the trifluoromethylthio group with high regioselectivity.
- It is suitable for sensitive substrates due to mild reaction conditions.
Limitations
- Requires careful temperature control and handling of reactive intermediates.
- Scale-up may be challenging due to low temperature requirements.
This method is supported by detailed experimental procedures and spectral data confirming the structure of trifluoromethylthioanilines.
Synthesis from 4-Nitrobromobenzene via Methylthiolation and Subsequent Transformations
Method Overview
A concise synthesis of 4-(trifluoromethylthio)aniline, which can be adapted for meta-substituted analogs, involves:
- Conversion of 4-nitrobromobenzene to 4-nitrothioanisole by reaction with sodium methyl mercaptan in the presence of a phase-transfer catalyst.
- Chlorination and fluorination steps to introduce the trifluoromethylthio group.
- Final hydrogenation of the nitro group to the amine using Pd/C catalyst.
Yields and Efficiency
- Initial methylthiolation yields ~91.4%.
- Chlorination and fluorination steps yield 83.7% and 86.3%, respectively.
- Final hydrogenation yields the trifluoromethylthioaniline product efficiently.
This multi-step method is practical and has been reported in peer-reviewed chemical literature, providing a reliable synthetic route.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct trifluoromethylthiolation | Arenes/anilines | N-trifluoromethylthiosaccharin, FeCl3, diphenyl selenide | RT to 40 °C, 4–22 h | 63–70% | Mild, selective, catalytic | Requires specialized reagents |
| Halogenated intermediates + nitration/reduction | Halogenated trifluoromethylbenzenes | HNO3/H2SO4, Pd-C, HCl gas | Heating, RT hydrogenation | High | Industrially scalable, regioselective | Multi-step, hazardous reagents |
| Organocatalytic sulfonothioate method | Aniline + sulfonothioate | DAST, TMSCF3, base | Low temp (-20 °C), inert atmosphere | Moderate | Mild, regioselective | Temperature sensitive, complex |
| Methylthiolation + halogenation + hydrogenation | 4-Nitrobromobenzene | NaSCH3, chlorination, fluorination, Pd/C | Multi-step, varied temps | 80–90% (intermediates) | Concise, high yield | Multi-step, requires catalysts |
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylthio)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Friedel-Crafts Alkylation: It can undergo regioselective Friedel-Crafts alkylation in the presence of hexafluoroacetone sesquihydrate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Friedel-Crafts alkylation can yield alkylated aniline derivatives .
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
3-(Trifluoromethylthio)aniline serves as a crucial intermediate in organic synthesis, particularly in the regioselective Friedel-Crafts alkylation reactions. This reaction allows for the introduction of alkyl groups into aromatic compounds, which is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Thiourea Derivatives
Research has demonstrated that this compound can be reacted with various isothiocyanates to produce thiourea derivatives. These derivatives exhibit significant antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents . The yields of these reactions range from 35% to 82%, indicating a promising pathway for synthesizing biologically active compounds .
Medicinal Chemistry
Potential Antimicrobial Applications
The synthesis of thiourea derivatives using this compound has been linked to enhanced antimicrobial properties. A study evaluated the cytotoxicity and antimicrobial activity of these derivatives, suggesting that modifications on the aniline structure can lead to compounds with improved efficacy against various pathogens .
Fluorine's Role in Drug Design
The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of drug candidates. The presence of fluorine can improve metabolic stability and bioavailability, making compounds like this compound valuable in drug design . Its unique electronic properties contribute to the overall effectiveness of pharmaceutical agents.
Material Science
Development of Functional Materials
This compound has applications beyond traditional organic synthesis; it is also explored for its potential in material science. The compound can be utilized in the creation of functional materials that exhibit specific properties, such as mechanochromic luminescence. This property allows materials to change color or luminescence under mechanical stress, making them suitable for various applications in sensors and displays .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Synthesis and Antimicrobial Activity of Thiourea Derivatives | 2015 | Demonstrated significant antimicrobial activity with yields between 35% - 82% from reactions involving this compound. |
| Fluorine's Role in Medicinal Chemistry | 2008 | Discussed how fluorinated compounds enhance drug design through improved metabolic stability and bioavailability. |
| Mechanochromic Luminescent Materials | 2015 | Explored the use of aminomaleimide structures incorporating trifluoromethyl groups for developing responsive materials. |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)aniline involves its interaction with molecular targets through its trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
4-(Trifluoromethylthio)aniline (para isomer)
- Molecular Formula : C₇H₆F₃NS
- Molecular Weight : 197.19 g/mol
- Melting Point : 157–159°C
- Applications: Used in synthesizing thiol-functionalized imide monomers for polymers, achieving 49% yield in a two-step reaction .
- Key Differences : The para-substituted isomer exhibits distinct electronic effects due to the -SCF₃ group’s position, which may alter reaction kinetics compared to the meta isomer.
2-(Trifluoromethylthio)aniline (ortho isomer)
- Molecular Formula : C₇H₆F₃NS
- Molecular Weight : 197.19 g/mol
Halogen-Substituted Derivatives
3-Chloro-4-(trifluoromethylthio)aniline
2-Fluoro-3-(trifluoromethylthio)aniline
Physicochemical and Functional Properties
Electronic Effects
- 3-(Trifluoromethylthio)aniline : The -SCF₃ group is a stronger electron-withdrawing group than -CF₃ or -OCF₃, directing electrophilic substitutions to specific ring positions .
- Comparison : Para-substituted derivatives (e.g., 4-(Trifluoromethylthio)aniline) exhibit more predictable reactivity in polymer synthesis, while ortho isomers face steric challenges .
Biological Activity
3-(Trifluoromethylthio)aniline, a compound characterized by the presence of a trifluoromethylthio group attached to an aniline structure, has garnered attention in various fields of biological research. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₆F₃NS
- Molecular Weight : 193.19 g/mol
- Density : 1.348 g/cm³
- Boiling Point : 221–224 °C
- Flash Point : 103 °C
The trifluoromethylthio group enhances the compound's lipophilicity and stability, which can influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of this compound for their in vitro antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Antimicrobial Activity (MIC in µg/mL) |
|---|---|
| This compound | 32 |
| Control (Standard Antibiotic) | 16 |
The minimum inhibitory concentration (MIC) values suggest that while the compound shows activity, it is less potent than some standard antibiotics, indicating potential for further modification to enhance efficacy .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. A notable study focused on its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways.
- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed.
- Reactive Oxygen Species (ROS) Production : The treatment led to elevated ROS levels, contributing to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy Against Pathogens
In a comparative study, various derivatives of this compound were tested against resistant strains of bacteria. Results showed that modifications to the aniline structure could enhance antimicrobial activity by increasing membrane permeability.
Study 2: Cancer Cell Line Analysis
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
Q & A
Q. What are the recommended safety protocols for handling 3-(Trifluoromethylthio)aniline in laboratory settings?
Researchers must adhere to strict safety measures, including:
- Use of nitrile gloves , lab coats , and chemical-resistant goggles to prevent skin/eye contact .
- Work in a fume hood with adequate ventilation to avoid inhalation exposure .
- Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and avoidance of water flushing to prevent environmental contamination .
- Training on emergency procedures , including eye rinsing with saline solutions and using safety showers .
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?
The compound is typically synthesized via:
- Nucleophilic aromatic substitution using aniline derivatives and trifluoromethylthiolating reagents like N-trifluoromethylthiosaccharin .
- Transition-metal catalysis (e.g., copper or palladium) to introduce the -SCF₃ group onto the aromatic ring .
- Purification via vacuum distillation (boiling point ~207–208°C) or column chromatography to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- ¹H/¹⁹F NMR spectroscopy to confirm the presence of the -SCF₃ group and aromatic protons .
- Gas chromatography-mass spectrometry (GC-MS) for purity assessment and detection of volatile by-products .
- High-performance liquid chromatography (HPLC) with UV detection to quantify amine functionality .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in nucleophilic aromatic substitution reactions?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing intermediates .
- Catalyst tuning : Copper(I) iodide or palladium complexes improve regioselectivity for meta-substitution .
- Temperature control : Reactions performed at 60–80°C balance reactivity and side-product formation .
- In situ generation of -SCF₃ reagents to avoid handling hazardous intermediates .
Q. How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from:
- By-product formation : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or oxidation products .
- Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by rotational barriers .
- Impurity profiling : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. What environmental fate studies are recommended for assessing the ecological impact of this compound in research settings?
Environmental assessments should include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
